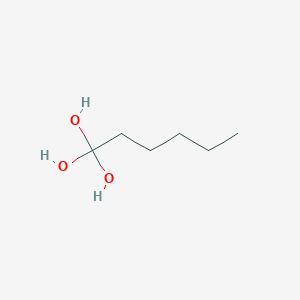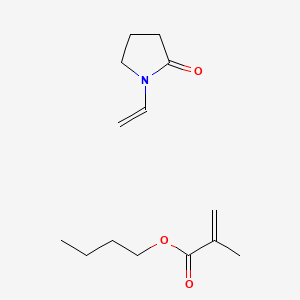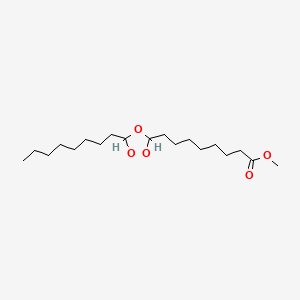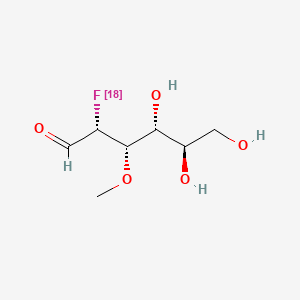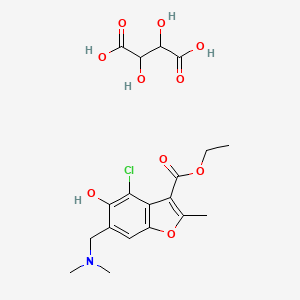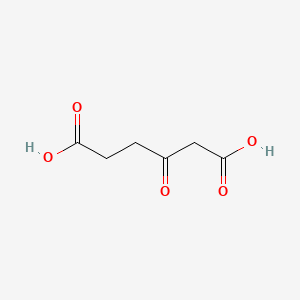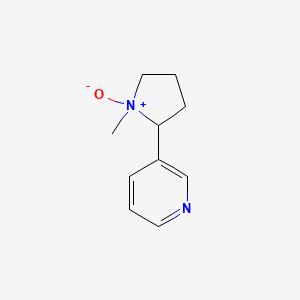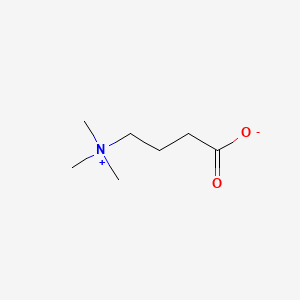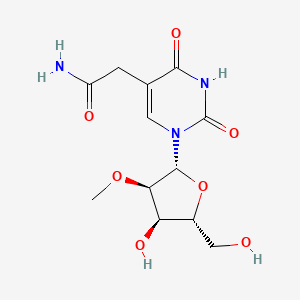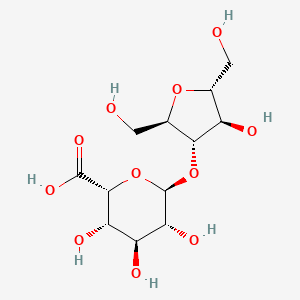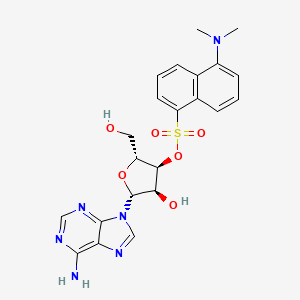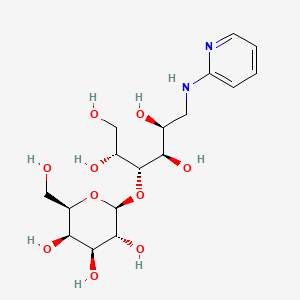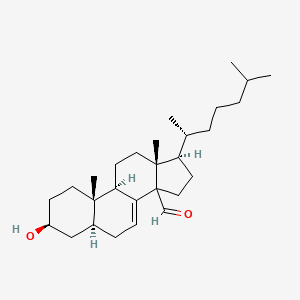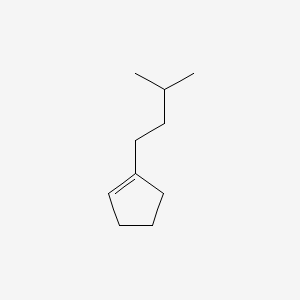
Cyclopentene, 1-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)-cyclopentene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-(3-Methylbutyl)-cyclopentene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-(3-Methylbutyl)-cyclopentene has been primarily detected in saliva.
1-(3-Methylbutyl)-cyclopentene is a cyclic olefin.
Scientific Research Applications
Thermal Chemistry on Platinum Surfaces
- Research by Morales and Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene on Pt(111) surfaces. Their study highlighted the isomerization processes and dehydrogenation to form methylcyclopentadiene species, providing insights into the surface chemistry of cyclopentene derivatives (Morales & Zaera, 2006).
Fragrance Ingredient Toxicology
- Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of cyclopentenones, including 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, as fragrance ingredients. Their review provides detailed insights into the physical properties and safety aspectsof these compounds in the context of fragrance use (Scognamiglio et al., 2012).
Photochemical and Thermal Isomerizations
- Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, revealing insights into the isomerization and rearrangement processes under various conditions. This research contributes to our understanding of the chemical behavior of cyclopentene derivatives in different states (Schaffner, 1976).
Solvent and Catalyst Systems
- Azzena et al. (2015) discussed the use of cyclopentyl methyl ether in synthesis, highlighting its role as a solvent and catalyst in acetalization reactions. This demonstrates the versatility of cyclopentene derivatives in synthetic chemistry (Azzena et al., 2015).
Cyclopentene Derivatives in Radical Reactions
- Kobayashi et al. (2013) explored the use of cyclopentyl methyl ether as a solvent for radical reactions. Their findings indicate the potential of cyclopentene derivatives in facilitating various chemical reactions, including hydrostannation and hydrosilylation (Kobayashi et al., 2013).
properties
CAS RN |
37689-15-9 |
|---|---|
Product Name |
Cyclopentene, 1-(3-methylbutyl)- |
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-(3-methylbutyl)cyclopentene |
InChI |
InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h5,9H,3-4,6-8H2,1-2H3 |
InChI Key |
LDBWEVZRYRUOOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CCCC1 |
Canonical SMILES |
CC(C)CCC1=CCCC1 |
Other CAS RN |
37689-15-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



